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molecular formula C13H20O B8413697 2-Methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enal CAS No. 65114-01-4

2-Methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enal

Cat. No. B8413697
M. Wt: 192.30 g/mol
InChI Key: AAPLYDDEQVREDC-BJMVGYQFSA-N
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Patent
US04052341

Procedure details

A mixture of 111 g (0.58 mole) of 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal, 2.7 g of 5% palladium on carbon and 80 ml of ethanol was hydrogenated at 30°-40° C and 40-55 psi until hydrogen uptake ceases. The mixture was filtered to remove the catalyst and the solvent removed by distillation. The residual oil was fractionally distilled to yield 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butanal. Yield 110.7 g (98.4% theory); bp 60°-61° (1.4 mm); mol wt. 194 (ms); ir, 3040, 2700, 1728 (s), 800 cm-1 ; nmr, 0.5δ, 0.8, 0.9 and 1.0 (6H, 4 s, geminal dimethyl groups of various diastereomers in the mixture), 1.1 (3H, d, J~7 Hz), 1.3-2.6 (7H, broad complex), 1.6 (3H broad s, olefinic methyl), 5.2 (1 H, broad multiplet, olefinic H), 9.7 (1H, d, J~1.5 Hz, aldehyde H).
Name
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:5][CH2:6][CH:7]1[CH2:11][CH:10]=[C:9]([CH3:12])[C:8]1([CH3:14])[CH3:13])[CH:3]=[O:4].[H][H]>[Pd].C(O)C>[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]1[CH2:11][CH:10]=[C:9]([CH3:12])[C:8]1([CH3:13])[CH3:14])[CH:3]=[O:4]

Inputs

Step One
Name
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal
Quantity
111 g
Type
reactant
Smiles
CC(C=O)=CCC1C(C(=CC1)C)(C)C
Name
Quantity
2.7 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 30°-40° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation
DISTILLATION
Type
DISTILLATION
Details
The residual oil was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)CCC1C(C(=CC1)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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